molecular formula C22H25ClN2O6S B2592654 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one CAS No. 923156-19-8

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one

Cat. No.: B2592654
CAS No.: 923156-19-8
M. Wt: 480.96
InChI Key: HEVUNCLXATWDLQ-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one is a spirocyclic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • A 2-methoxyphenoxy ethanone moiety at position 8, introducing steric bulk and hydrogen-bonding capacity.

This compound is hypothesized to exhibit pharmacological activity due to its sulfonyl and aryl ether functionalities, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-19-4-2-3-5-20(19)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)18-8-6-17(23)7-9-18/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVUNCLXATWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenoxy or sulfonyl derivatives.

Scientific Research Applications

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure provides stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): The target compound and G499-0149 exhibit moderate logP values (~3.3), suggesting balanced membrane permeability and solubility. The 2-methoxyphenoxy group in the target introduces ortho-substitution, which may reduce steric hindrance compared to G499-0149’s para-ethoxyphenyl group .
  • Aqueous Solubility:
    G499-0149’s logSw of -3.6758 indicates poor solubility, likely due to its sulfonyl and aryl ether groups. The target compound’s solubility is expected to be similarly low, necessitating formulation optimization .

Structural Rigidity and Bioactivity

  • For example, the triazaspiro ring in ’s compound may enhance binding to enzymes requiring precise geometry .
  • Sulfonyl Groups:
    The 4-chlorobenzenesulfonyl group (target and G499-0149) enhances metabolic stability compared to ’s methylsulfonyl group, which is more polar but less resistant to enzymatic degradation .

Pharmacological Implications

  • Electron-Withdrawing vs. Donating Groups: The 4-chlorobenzenesulfonyl group (electron-withdrawing) in the target compound may reduce electron density at the spiro ring, affecting interactions with hydrophobic binding pockets. In contrast, ’s 4-methoxyphenylsulfonyl group (electron-donating) could alter charge distribution at the target site .

Biological Activity

The compound 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H23ClN2O4S
  • Molecular Weight : 392.90 g/mol
  • CAS Number : 1326809-93-1

The compound features a diazaspiro structure which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing chlorobenzenesulfonyl groups have shown promising antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some diazaspiro compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Neurological Effects : Given the presence of the diazaspiro moiety, there may be potential effects on neurological pathways, possibly influencing receptor activity.

Antimicrobial Activity

A study demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundE. coli18

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the target compound induced apoptosis and inhibited cell growth. The following table summarizes the results:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa15Cell cycle arrest at G2/M phase
A54912Inhibition of proliferation

Neurological Studies

Preliminary research has suggested that similar compounds may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.

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